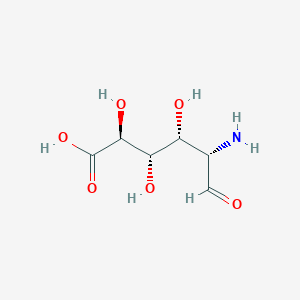

2-Amino-2-deoxy-d-mannuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-deoxy-d-mannuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural and Functional Studies of Polysaccharides

Role in Lipopolysaccharides:

2-Amino-2-deoxy-D-mannuronic acid is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa. Research has shown that this compound contributes to the structural integrity and immunogenic properties of LPS, influencing bacterial virulence and host interactions .

Case Study: Pseudomonas aeruginosa

A study characterized the biosynthetic pathway of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in Pseudomonas aeruginosa, highlighting the enzymatic roles of proteins involved in its synthesis. The research demonstrated that mutations in genes responsible for this biosynthesis led to decreased virulence in animal models, underscoring the importance of this compound in pathogenicity .

Synthesis of Glycoconjugates

Synthesis Techniques:

The compound serves as a precursor for synthesizing various glycoconjugates, including glycoproteins and glycolipids. Techniques such as stereoselective anomeric O-alkylation have been employed to create 2-amino-2-deoxy-D-mannosides, which are essential for developing vaccines and therapeutics targeting bacterial infections .

Data Table: Synthesis Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Anomeric O-alkylation | 54-66 | Using cesium carbonate as a catalyst |

| Oxazolidinone ring opening | Variable | Cleavage to free amine functionality |

Antimicrobial Research

Potential Antimicrobial Agents:

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. By modifying its structure, scientists aim to enhance its efficacy as an antibiotic agent.

Case Study: Streptococcus pneumoniae

A notable application is the synthesis of the trisaccharide repeating unit from Streptococcus pneumoniae polysaccharide using this compound. This work is pivotal for developing vaccines against pneumococcal infections, demonstrating how modifications of this compound can lead to significant advancements in vaccine technology .

Biochemical Assays and Drug Development

Biochemical Applications:

The compound is utilized in biochemical assays to study enzyme activities related to carbohydrate metabolism. Its derivatives are also explored for potential use as drug candidates due to their ability to mimic natural substrates involved in bacterial cell wall synthesis.

Case Study: Enzyme Characterization

In one study, researchers characterized enzymes that utilize this compound as a substrate, revealing insights into bacterial resistance mechanisms and potential targets for new antibiotic therapies .

Propiedades

Número CAS |

21940-29-4 |

|---|---|

Fórmula molecular |

C6H11NO6 |

Peso molecular |

193.15 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |

Clave InChI |

BBWFIUXRDWUZMZ-MBMOQRBOSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

SMILES isomérico |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N |

SMILES canónico |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Sinónimos |

mannosaminuronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.